BenchChemオンラインストアへようこそ!

IRL 2500

Endothelin receptor pharmacology Radioligand binding assay Receptor selectivity profiling

IRL 2500 is a unique low-MW ETB inverse agonist that stabilizes the inactive receptor conformation (co-crystallized at 2.7 Å), enabling clean mechanistic studies unattainable with neutral antagonists like bosentan or BQ-788. It selectively blocks the initial vasodepressor response without altering secondary pressor effects, ensuring unambiguous interpretation of ETB-mediated vasodilation. Critical for GPCR inverse agonism research, blood-brain barrier studies, and tissue-specific vascular pharmacology. Procure only high-purity (≥98% HPLC) material validated for crystallization-grade structural biology and in vivo cardiovascular assays at 10 mg/kg i.v.

Molecular Formula C36H35N3O4
Molecular Weight 573.7 g/mol
CAS No. 169545-27-1
Cat. No. B1672182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRL 2500
CAS169545-27-1
SynonymsIRL 2500
IRL-2500
N-(3,5-dimethylbenzoyl)-N-methyl-(4-phenylphenyl)alanyl-tryptophan
Molecular FormulaC36H35N3O4
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C
InChIInChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1
InChIKeyUZDORQWMYRRLQV-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IRL 2500 (CAS 169545-27-1): An ETB-Selective Endothelin Receptor Antagonist for Cardiovascular and Neurological Research Procurement


IRL 2500 (N-(3,5-dimethylbenzoyl)-N-methyl-(D)-(4-phenylphenyl)-alanyl-L-tryptophan) is a potent, low molecular weight endothelin receptor antagonist with demonstrated selectivity for the ETB receptor subtype [1]. In radioligand binding assays using human recombinant receptors expressed in CHO cells, IRL 2500 exhibits IC50 values of 1.3 ± 0.2 nM for ETB and 94 ± 3 nM for ETA, yielding approximately 70-fold selectivity [1]. The compound functions as a peptide-mimetic of the C-terminal tripeptide of endothelin-1 and has been structurally characterized at 2.7 Å resolution in complex with the human ETB receptor, revealing that its biphenyl group penetrates the transmembrane core to stabilize the inactive receptor conformation and confer inverse agonist activity [2]. IRL 2500 is widely utilized as a pharmacological tool to delineate endothelin responses mediated specifically by ETB receptors in both in vitro and in vivo experimental systems [1].

Why IRL 2500 Cannot Be Substituted by Other ETB Antagonists: Evidence-Based Differentiation from BQ-788, Bosentan, and In-Class Analogs


Although multiple ETB receptor antagonists are commercially available, simple substitution among these compounds is not scientifically valid due to fundamental differences in binding mode, functional pharmacology, and in vivo response profiles. IRL 2500 exhibits a unique structural mechanism as an inverse agonist, a property not shared by standard ETB antagonists such as bosentan or BQ-788 [1]. Critically, in conscious rat models, IRL 2500 and the linear peptide antagonist BQ-788 produce opposite effects on secondary pressor responses to ETB agonists, with BQ-788 attenuating the pressor response while IRL 2500 leaves it unaltered [2]. Furthermore, IRL 2500 demonstrates distinct tissue-specific functional antagonism with varying pKb values across vascular beds (pKb 7.77 in dog saphenous vein versus pKb 6.92 in rabbit mesenteric artery), indicating that experimental outcomes are highly dependent on the specific antagonist selected and the vascular preparation employed [3]. These differences preclude interchangeable use of ETB antagonists in mechanistic studies and require compound-specific validation for each experimental system.

IRL 2500 Quantitative Differentiation Evidence: Head-to-Head Comparisons with BQ-788, Bosentan, and ETB Antagonist Benchmarks


IRL 2500 Exhibits 70-Fold ETB Selectivity: Receptor Binding Comparison with BQ-788 and Bosentan

In head-to-head binding studies using human recombinant ETB and ETA receptors expressed in CHO cells, IRL 2500 demonstrates an IC50 of 1.3 ± 0.2 nM for ETB and 94 ± 3 nM for ETA, yielding a calculated selectivity ratio of approximately 72-fold (94/1.3) [1]. In comparison, the peptide antagonist BQ-788 exhibits an IC50 of 1.2 nM for ETB in human Girardi heart cells but shows substantially weaker ETA affinity with IC50 values ranging from 280 nM to 1300 nM depending on the cell system, corresponding to a selectivity ratio of approximately 233-fold to 1083-fold [2]. The non-selective antagonist bosentan demonstrates Ki values of 4.7 nM for ETA and 95 nM for ETB, representing a fundamentally different selectivity profile with no meaningful ETB preference [3]. IRL 2500 thus occupies a distinct intermediate selectivity position between the highly ETB-selective peptide BQ-788 and non-selective agents like bosentan, providing a unique pharmacological window for delineating ETB-mediated responses without complete ETA exclusion.

Endothelin receptor pharmacology Radioligand binding assay Receptor selectivity profiling

IRL 2500 Does Not Alter Secondary Pressor Responses: In Vivo Functional Differentiation from BQ-788 in Conscious Hypertensive Rats

In conscious spontaneously hypertensive rats (SHRs) and Wistar-Kyoto (WKY) rats, IRL 2500 (10 mg/kg, i.v.) produced a fundamentally different hemodynamic profile compared to the peptide antagonist BQ-788 [1]. IRL 2500 significantly reduced the initial vasodepressor response to both ET-1 and the ETB-selective agonist IRL 1620 (0.5 nmol/kg, i.v.), but did not alter the secondary and sustained pressor response to these agonists [1]. In direct contrast, BQ-788 not only inhibited the initial depressor responses but also attenuated the secondary pressor response to IRL 1620 and potentiated the pressor response to ET-1 [1]. Furthermore, IRL 2500 administered alone to naive conscious SHRs produced a biphasic blood pressure response consisting of an initial depressor effect of -37 ± 8 mm Hg followed by a secondary pressor response of +38 ± 7 mm Hg with a duration exceeding 90 minutes [1]. This distinct in vivo pharmacological fingerprint demonstrates that IRL 2500 and BQ-788 differentially modulate ETB-mediated vascular responses and should not be considered interchangeable tools for in vivo endothelin research.

In vivo cardiovascular pharmacology Blood pressure regulation Spontaneously hypertensive rat model

IRL 2500 Functions as an ETB Inverse Agonist: Structural Evidence Differentiating It from Neutral Antagonists Like Bosentan

Crystal structure determination of the human ETB receptor in complex with IRL 2500 at 2.7 Å resolution revealed that IRL 2500 functions as an inverse agonist, a property not demonstrated for standard ETB antagonists such as bosentan [1]. The biphenyl group of IRL 2500 penetrates into the transmembrane core proximal to residue D2.50, thereby stabilizing the receptor in an inactive conformational state [1]. Using a newly established constitutively active ETB receptor mutant (ETB-L3.43Q), researchers demonstrated that IRL 2500 suppresses basal receptor signaling activity, confirming its inverse agonist pharmacology [1]. In contrast, bosentan has been characterized as a neutral antagonist that blocks agonist binding without suppressing constitutive receptor activity [2]. This functional distinction is critical: inverse agonists actively reduce basal receptor tone, while neutral antagonists merely prevent agonist-induced activation. The unique biphenyl group insertion mechanism of IRL 2500 provides a structural rationale for its inverse agonism and distinguishes it from all neutral ETB antagonists currently available.

GPCR structural biology Inverse agonism X-ray crystallography

IRL 2500 Demonstrates Tissue-Specific Functional Antagonism: pKb Values in Canine and Rabbit Vascular Preparations

In isolated tissue functional assays, IRL 2500 exhibits tissue-dependent antagonist potency that varies significantly across vascular beds [1]. In the dog saphenous vein, IRL 2500 inhibited sarafotoxin S6c (STX6c)-mediated contraction with a pKb of 7.77, corresponding to a Kb value of approximately 17 nM [1]. In contrast, in the preconstricted rabbit mesenteric artery, IRL 2500 inhibited STX6c-induced relaxation with a significantly lower potency, yielding a pKb of 6.92 (Kb ≈ 120 nM) [1]. This 7-fold difference in functional antagonist potency between the two vascular preparations indicates that IRL 2500 exhibits tissue-specific pharmacodynamics, likely reflecting differences in ETB receptor reserve, coupling efficiency, or local receptor conformation across vascular beds. While comparative pKb data for BQ-788 in these same preparations are not available from the same study, this intra-compound tissue variability establishes that IRL 2500's functional antagonism is highly context-dependent and must be empirically validated for each specific experimental preparation.

Vascular pharmacology Functional antagonism Isolated tissue bioassay

IRL 2500 Attenuates Brain Edema with Comparable Efficacy to BQ-788 in Cold Injury Model

In a mouse cold injury model of cortical brain edema, both IRL 2500 and BQ-788 demonstrated comparable therapeutic efficacy when administered via intracerebroventricular (ICV) injection [1]. Repeated administration of IRL 2500 (10 μg, ICV) or BQ-788 (10 μg, ICV) beginning at 24 hours after cold injury attenuated the increase in brain water content and reduced extravasation of blood-brain barrier integrity markers [1]. Additionally, both antagonists attenuated the induction of reactive astrocytes following cold injury [1]. While the magnitude of edema reduction was not quantitatively differentiated between the two compounds in the study, the parallel efficacy establishes that IRL 2500 achieves comparable neuroprotective effects to the reference peptide antagonist BQ-788 in this central nervous system injury model. This provides cross-validation that the ETB-selective pharmacology of IRL 2500 translates to therapeutic benefit in cerebral edema, a key consideration for researchers investigating endothelin receptor contributions to neurovascular pathology.

Neuropharmacology Brain edema Blood-brain barrier

IRL 2500 Optimal Procurement and Application Scenarios for ETB Receptor Pharmacology Research


Delination of ETB-Mediated Cardiovascular Responses in Conscious Animal Models

For researchers investigating ETB receptor contributions to blood pressure regulation and vascular resistance, IRL 2500 is the preferred pharmacological tool based on its demonstrated in vivo efficacy at 10 mg/kg (i.v.) in conscious rat models [1]. Unlike the peptide antagonist BQ-788, which alters both depressor and pressor responses, IRL 2500 selectively inhibits the initial vasodepressor response to ETB agonists without modulating secondary pressor components [1]. This property enables clean interpretation of ETB-specific vasodilatory mechanisms without confounding effects on sustained pressor pathways. The compound's biphasic baseline hemodynamic effect (-37 ± 8 mm Hg depressor followed by +38 ± 7 mm Hg pressor) in spontaneously hypertensive rats also provides a distinctive pharmacological signature for validating target engagement [1]. Procurement of IRL 2500 is indicated for cardiovascular studies requiring selective ETB blockade with minimal interference in ETA-mediated pressor signaling.

Structural Biology and Inverse Agonist Studies of Class A GPCRs

IRL 2500 is uniquely positioned for structural biology applications focused on GPCR inverse agonism, as evidenced by its successful co-crystallization with the human ETB receptor at 2.7 Å resolution [1]. The compound's biphenyl group penetrates the transmembrane core to stabilize the inactive receptor conformation, a binding mode not shared by neutral antagonists like bosentan [1]. Researchers utilizing constitutively active receptor mutants to study basal GPCR signaling should select IRL 2500 over neutral antagonists, as it actively suppresses constitutive receptor activity rather than merely blocking agonist binding [1]. This inverse agonist pharmacology also makes IRL 2500 valuable for high-throughput screening campaigns aimed at identifying novel inverse agonists for class A GPCRs. Procurement of IRL 2500 for structural and functional studies of inverse agonism requires high-purity material (≥99% by HPLC) suitable for crystallization trials and precise functional assays [2].

Neurovascular Research: Blood-Brain Barrier Integrity and Cerebral Edema

For laboratories investigating ETB receptor contributions to blood-brain barrier disruption and cerebral edema, IRL 2500 provides a validated pharmacological tool with demonstrated efficacy in mouse cold injury models [1]. When administered via intracerebroventricular injection (10 μg), IRL 2500 attenuates brain water accumulation and reduces extravasation of barrier integrity markers with efficacy comparable to the peptide antagonist BQ-788 [1]. The compound also suppresses reactive astrocyte induction following injury, suggesting broader modulatory effects on neuroinflammatory responses [1]. Researchers should procure IRL 2500 for central nervous system ETB studies where peptide stability or physicochemical properties of peptide antagonists like BQ-788 may be limiting factors. Note that optimal dosing and administration routes must be empirically determined for each specific neurovascular model system.

In Vitro Functional Pharmacology in Isolated Vascular Preparations

Researchers performing isolated tissue bath experiments with vascular preparations should consider IRL 2500 for ETB antagonist studies, with the critical caveat that functional potency varies significantly across vascular beds [1]. In the dog saphenous vein, IRL 2500 antagonizes STX6c-mediated contraction with a pKb of 7.77 (Kb ≈ 17 nM), whereas in the rabbit mesenteric artery, it inhibits STX6c-induced relaxation with a lower pKb of 6.92 (Kb ≈ 120 nM) [1]. This 7-fold tissue-dependent difference requires empirical concentration optimization for each specific vascular preparation. IRL 2500 is best procured for experiments where intermediate ETB selectivity (~70-fold) is acceptable and where the tissue-specific pharmacodynamics have been pre-validated. For laboratories requiring complete ETA exclusion, the ultra-selective peptide BQ-788 may be more appropriate, though with the trade-off of peptide stability considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRL 2500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.